molecular formula C6H13NO5 B14148659 1-Aminoglucose CAS No. 30104-32-6

1-Aminoglucose

Katalognummer: B14148659
CAS-Nummer: 30104-32-6
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: WCWOEQFAYSXBRK-GASJEMHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminoglucose, also known as glucosamine, is a naturally occurring amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a derivative of glucose, where an amino group replaces one of the hydroxyl groups. This compound is essential in various biological processes and has significant applications in medicine, particularly in the treatment of osteoarthritis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminoglucose can be synthesized through several methods. One common approach involves the reaction of glucose with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino sugar.

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The chitin is treated with strong acids or enzymes to break it down into its monomeric units, including this compound. This method is preferred due to the abundance of chitin and the relatively low cost of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Aminoglucose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glucosaminic acid.

    Reduction: Reduction of this compound can yield glucosamine alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives such as N-acetylglucosamine.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like nitric acid or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Acetylation reactions often use acetic anhydride or acetyl chloride.

Major Products:

    Oxidation: Glucosaminic acid.

    Reduction: Glucosamine alcohol.

    Substitution: N-acetylglucosamine.

Wissenschaftliche Forschungsanwendungen

1-Aminoglucose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.

    Biology: Plays a crucial role in the formation of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.

    Medicine: Widely used in the treatment of osteoarthritis due to its role in the synthesis of cartilage.

    Industry: Employed in the production of dietary supplements and as an additive in various food products.

Wirkmechanismus

1-Aminoglucose exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans, which are vital components of cartilage. It stimulates the production of proteoglycans and collagen, thereby promoting the repair and maintenance of cartilage tissue. Additionally, it has anti-inflammatory properties that help reduce pain and improve joint function in osteoarthritis patients.

Vergleich Mit ähnlichen Verbindungen

    N-acetylglucosamine: A derivative of 1-aminoglucose with an acetyl group attached to the amino group.

    Glucosamine sulfate: Another derivative where the amino group is bonded to a sulfate group.

Uniqueness: this compound is unique due to its direct involvement in the biosynthesis of glycosaminoglycans and its significant therapeutic potential in treating joint disorders. Unlike its derivatives, it is the primary form used in the synthesis of various biologically important molecules.

Eigenschaften

CAS-Nummer

30104-32-6

Molekularformel

C6H13NO5

Molekulargewicht

179.17 g/mol

IUPAC-Name

(3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1

InChI-Schlüssel

WCWOEQFAYSXBRK-GASJEMHNSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)N)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)N)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.